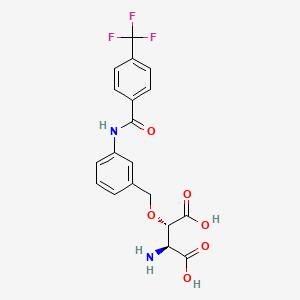![molecular formula C23H23Cl2N5O3 B560304 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
I-BET 151 二盐酸盐是一种靶向溴结构域和末端外域 (BET) 蛋白的 小分子抑制剂。它以其阻断 BET 蛋白募集到染色质的能力而闻名,从而影响基因表达。 该化合物已显示出在诱导各种白血病细胞系凋亡和细胞周期阻滞方面具有巨大潜力 .
作用机制
I-BET 151 二盐酸盐通过抑制 BET 蛋白发挥作用,BET 蛋白参与读取染色质上的表观遗传标记。该化合物阻断 BET 蛋白募集到染色质,导致基因表达发生改变。这导致癌细胞凋亡和细胞周期阻滞。 分子靶点包括 BET 蛋白,如 BRD2、BRD3 和 BRD4,参与的途径包括与细胞增殖和存活相关的基因的调节 .
生化分析
Biochemical Properties
I-BET 151 dihydrochloride functions by blocking the recruitment of BET to chromatin . It interacts with various enzymes and proteins, including those involved in cell cycle regulation and apoptosis . The nature of these interactions primarily involves the inhibition of BET bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails .
Cellular Effects
I-BET 151 dihydrochloride has been shown to induce apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It also reduces the expression of BCL2 in NOMO1 cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of I-BET 151 dihydrochloride involves its binding interactions with biomolecules, specifically the bromodomains of BET proteins . This binding inhibits the recruitment of BET proteins to chromatin, thereby affecting gene expression . The compound’s effects at the molecular level also include enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, I-BET 151 dihydrochloride has been observed to cause ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria over time . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of I-BET 151 dihydrochloride have been studied in animal models, with results showing that the compound’s effects vary with different dosages
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that it interacts with enzymes or cofactors involved in chromatin remodeling and gene expression .
Transport and Distribution
Details on how I-BET 151 dihydrochloride is transported and distributed within cells and tissues are currently limited. Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in chromatin remodeling .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that it localizes to the nucleus where it interacts with chromatin .
准备方法
合成路线和反应条件
I-BET 151 二盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 这涉及咪唑并[4,5-c]喹啉-2-酮核的合成。
官能团的引入: 通过一系列反应引入各种官能团,例如 3,5-二甲基-4-异恶唑基和 2-吡啶基。
最终产物的形成: 最后一步涉及二盐酸盐的形成.
工业生产方法
I-BET 151 二盐酸盐的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
分批合成: 大量化合物以批次合成,确保质量的一致性。
化学反应分析
反应类型
I-BET 151 二盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以进行氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将化合物转化为还原形式。
取代: 取代反应可以将不同的官能团引入分子中.
常用试剂和条件
这些反应中使用的常用试剂和条件包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化锂铝。
取代试剂: 如卤化剂和亲核试剂.
主要产品
科学研究应用
I-BET 151 二盐酸盐在科学研究中有着广泛的应用,包括:
化学: 用作工具化合物,用于研究 BET 蛋白在基因调控中的作用。
生物学: 用于研究以了解细胞周期调控和凋亡的机制。
医学: 研究其在治疗各种癌症,尤其是白血病方面的潜在治疗效果。
相似化合物的比较
类似化合物
与 I-BET 151 二盐酸盐类似的化合物包括:
I-BET 762: 另一种具有类似作用机制的 BET 溴结构域抑制剂。
JQ1: 一种著名的 BET 抑制剂,用于各种研究研究。
OTX015: 一种在癌症治疗中具有潜在治疗应用的 BET 抑制剂
独特性
I-BET 151 二盐酸盐的独特之处在于其特殊的化学结构,使其能够在抑制 BET 蛋白方面具有高效力和选择性。 这使其成为研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKDZBLUNJNJS-FFXKMJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

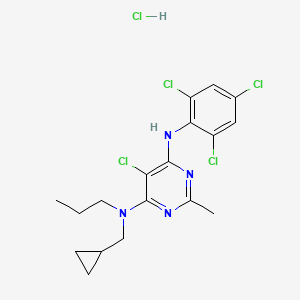
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)
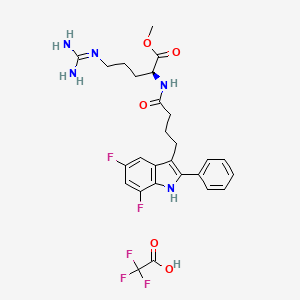
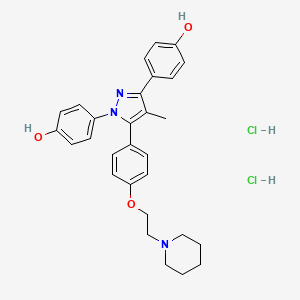
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)


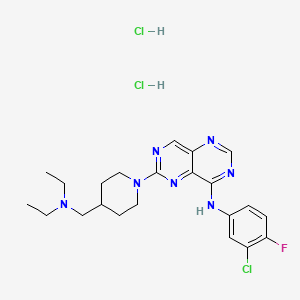
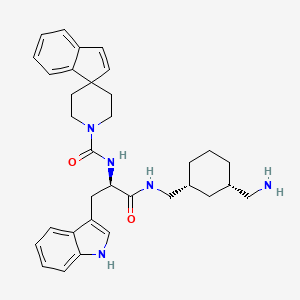
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)
![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)
